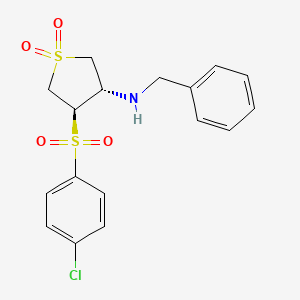![molecular formula C11H15NO4S3 B7832523 (3S4R)-3-[(PROP-2-EN-1-YL)AMINO]-4-(THIOPHENE-2-SULFONYL)-1LAMBDA6-THIOLANE-11-DIONE](/img/structure/B7832523.png)
(3S4R)-3-[(PROP-2-EN-1-YL)AMINO]-4-(THIOPHENE-2-SULFONYL)-1LAMBDA6-THIOLANE-11-DIONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S4R)-3-[(PROP-2-EN-1-YL)AMINO]-4-(THIOPHENE-2-SULFONYL)-1LAMBDA6-THIOLANE-11-DIONE: is a complex organic compound featuring a tetrahydrothiophene ring substituted with an allyl group and a thienylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S4R)-3-[(PROP-2-EN-1-YL)AMINO]-4-(THIOPHENE-2-SULFONYL)-1LAMBDA6-THIOLANE-11-DIONE typically involves multiple steps:
Formation of the Tetrahydrothiophene Ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Introduction of the Thienylsulfonyl Group: This step often involves sulfonylation reactions using reagents like thienylsulfonyl chloride.
Allylation: The allyl group is introduced via nucleophilic substitution reactions using allyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a thiol or sulfide.
Substitution: The allyl group can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Allyl halides, bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, sulfides.
Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique electronic properties.
Material Science:
Biology and Medicine
Drug Development: The compound’s structural features make it a candidate for drug design, particularly in targeting specific enzymes or receptors.
Biological Probes: It can be used as a probe to study biological processes involving sulfur-containing compounds.
Industry
Polymer Chemistry: The compound can be used in the synthesis of polymers with unique properties.
Mechanism of Action
The mechanism by which (3S4R)-3-[(PROP-2-EN-1-YL)AMINO]-4-(THIOPHENE-2-SULFONYL)-1LAMBDA6-THIOLANE-11-DIONE exerts its effects involves interactions with molecular targets such as enzymes or receptors. The thienylsulfonyl group can participate in hydrogen bonding and electrostatic interactions, while the allyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (3S,4R)-N-benzyl-4-(2-thienylsulfonyl)tetrahydrothiophen-3-amine 1,1-dioxide
- (3S,4R)-N-cyclopropyl-4-(2-thienylsulfonyl)tetrahydrothiophen-3-amine 1,1-dioxide
- (3S,4R)-N-butyl-4-(2-thienylsulfonyl)tetrahydrothiophen-3-amine 1,1-dioxide
Uniqueness
The unique combination of the allyl and thienylsulfonyl groups in (3S4R)-3-[(PROP-2-EN-1-YL)AMINO]-4-(THIOPHENE-2-SULFONYL)-1LAMBDA6-THIOLANE-11-DIONE imparts distinct electronic and steric properties, making it particularly suitable for specific applications in catalysis and drug design. The presence of the allyl group also allows for further functionalization, enhancing its versatility in synthetic chemistry.
Properties
IUPAC Name |
(3S,4R)-1,1-dioxo-N-prop-2-enyl-4-thiophen-2-ylsulfonylthiolan-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4S3/c1-2-5-12-9-7-18(13,14)8-10(9)19(15,16)11-4-3-6-17-11/h2-4,6,9-10,12H,1,5,7-8H2/t9-,10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRINOTCSKZCLJL-UWVGGRQHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1CS(=O)(=O)CC1S(=O)(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN[C@H]1CS(=O)(=O)C[C@@H]1S(=O)(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(3R4S)-3-(BENZENESULFONYL)-4-{[2-(4-METHOXYPHENOXY)ETHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE](/img/structure/B7832451.png)
![(3R4S)-3-(4-METHYLBENZENESULFONYL)-4-[(PROP-2-EN-1-YL)AMINO]-1LAMBDA6-THIOLANE-11-DIONE](/img/structure/B7832458.png)
![REL-(3R,4S)-N-(3,4-DIMETHOXYBENZYL)-4-[(4-METHYLPHENYL)SULFONYL]TETRAHYDRO-3-THIOPHENAMINE 1,1-DIOXIDE](/img/structure/B7832463.png)
![(3R4S)-3-(4-METHYLBENZENESULFONYL)-4-{[3-(PROPAN-2-YLOXY)PROPYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE](/img/structure/B7832467.png)
![(3R4S)-3-(4-METHOXYBENZENESULFONYL)-4-{[(3-METHYLPHENYL)METHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE](/img/structure/B7832471.png)
![(3R4S)-3-(4-METHOXYBENZENESULFONYL)-4-{[(PYRIDIN-2-YL)METHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE](/img/structure/B7832480.png)
![(3R4S)-3-(4-METHOXYBENZENESULFONYL)-4-[(2-PHENYLETHYL)AMINO]-1LAMBDA6-THIOLANE-11-DIONE](/img/structure/B7832485.png)
![3-[(4-FLUORO-3-METHYLPHENYL)SULFONYL]-4-[(4-METHOXYPHENETHYL)AMINO]TETRAHYDRO-1H-1LAMBDA~6~-THIOPHENE-1,1-DIONE](/img/structure/B7832491.png)
![3-[(3,4-DIMETHOXYPHENETHYL)AMINO]-4-[(4-FLUORO-3-METHYLPHENYL)SULFONYL]TETRAHYDRO-1H-1LAMBDA~6~-THIOPHENE-1,1-DIONE](/img/structure/B7832493.png)
![(3S4R)-3-[(BUTAN-2-YL)AMINO]-4-(4-CHLOROBENZENESULFONYL)-1LAMBDA6-THIOLANE-11-DIONE](/img/structure/B7832497.png)
![(3R4S)-3-(4-CHLOROBENZENESULFONYL)-4-{[(FURAN-2-YL)METHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE](/img/structure/B7832500.png)

![(3R4S)-3-(4-CHLOROBENZENESULFONYL)-4-[(2-PHENYLETHYL)AMINO]-1LAMBDA6-THIOLANE-11-DIONE](/img/structure/B7832507.png)
![(3S4R)-3-{[2-(CYCLOHEX-1-EN-1-YL)ETHYL]AMINO}-4-(THIOPHENE-2-SULFONYL)-1LAMBDA6-THIOLANE-11-DIONE](/img/structure/B7832530.png)
